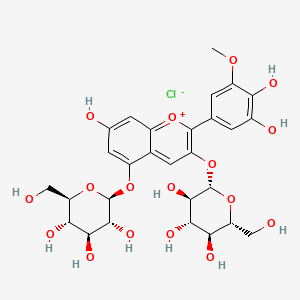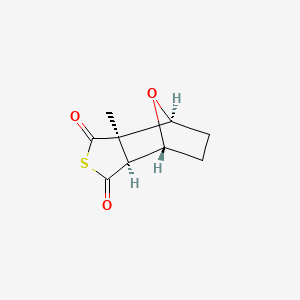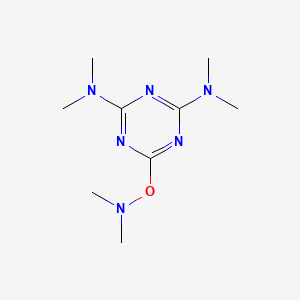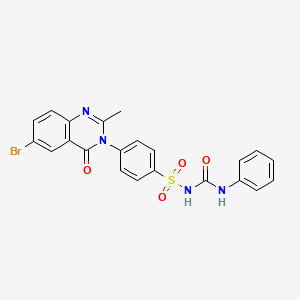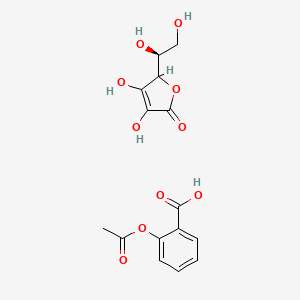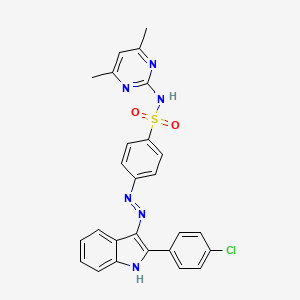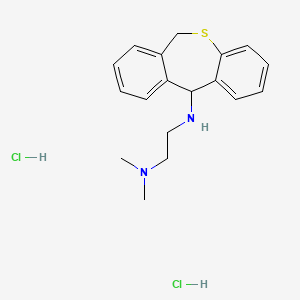
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate is a chemical compound with a complex structure that includes a dibenzo thiepin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the ethylenediamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate include:
- 6,11-Dihydrodibenzo(b,e)thiepin-11-one
- N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine
Uniqueness
What sets N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate apart from similar compounds is its specific structure and the presence of the ethylenediamine moiety
Eigenschaften
CAS-Nummer |
117125-52-7 |
|---|---|
Molekularformel |
C18H24Cl2N2S |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H22N2S.2ClH/c1-20(2)12-11-19-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;;/h3-10,18-19H,11-13H2,1-2H3;2*1H |
InChI-Schlüssel |
ZPCMBEHODMDWHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)

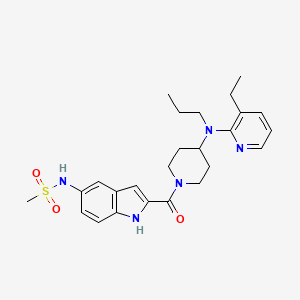

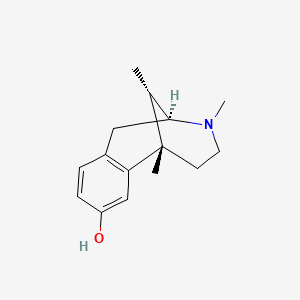
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
